An In-Depth Technical Guide to 3-(3,4-Diethoxyphenyl)isoxazol-5-amine: Properties, Synthesis, and Therapeutic Potential
An In-Depth Technical Guide to 3-(3,4-Diethoxyphenyl)isoxazol-5-amine: Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and biological properties of 3-(3,4-Diethoxyphenyl)isoxazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry. The isoxazole scaffold is a prominent feature in numerous biologically active molecules, and this particular derivative, with its diethoxyphenyl substitution, presents a unique profile for investigation. This document delves into its physicochemical characteristics, synthesis methodologies, and known biological activities, with a particular focus on its potential as an anticancer agent, possibly through the inhibition of histone deacetylases (HDACs). Detailed experimental protocols, safety and handling procedures, and a thorough analysis of its reactivity are presented to equip researchers with the essential knowledge for its application in drug discovery and development.
Introduction
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of novel therapeutic agents. Its unique electronic and structural features allow for diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The compound 3-(3,4-Diethoxyphenyl)isoxazol-5-amine belongs to this important class of molecules. The presence of the 3,4-diethoxyphenyl group and a 5-amino substituent on the isoxazole core suggests potential for specific interactions with biological targets, making it a compelling candidate for further investigation in medicinal chemistry. This guide aims to consolidate the current understanding of this compound and provide a solid foundation for future research endeavors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While experimental data for some properties of 3-(3,4-Diethoxyphenyl)isoxazol-5-amine are not extensively reported in publicly available literature, we can compile its known identifiers and some predicted characteristics.
| Property | Value | Source |
| IUPAC Name | 3-(3,4-diethoxyphenyl)-1,2-oxazol-5-amine | |
| CAS Number | 501325-89-9 | |
| Molecular Formula | C₁₃H₁₆N₂O₃ | |
| Molecular Weight | 248.28 g/mol | |
| Canonical SMILES | CCOC1=C(C=C(C=C1)C2=NOC(=C2)N)OCC | |
| InChI Key | HQBBWDLMICKBSH-UHFFFAOYSA-N | |
| Storage | Sealed in dry, 2-8°C |
Further experimental determination of properties such as melting point, boiling point, solubility in various solvents, and pKa is crucial for comprehensive characterization.
Synthesis and Characterization
General Synthesis Approach: One-Pot Condensation
A common and efficient method for the synthesis of 5-aminoisoxazole derivatives involves a one-pot condensation reaction. This approach typically utilizes a substituted aldehyde or ketone as a precursor.
An illustrative synthetic workflow is presented below.
Caption: General one-pot synthesis workflow for 3-(3,4-Diethoxyphenyl)isoxazol-5-amine.
Potential Synthesis Protocol
This is a generalized protocol and requires optimization for the specific target compound.
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Reaction Setup: To a solution of 3,4-diethoxybenzaldehyde in a suitable solvent (e.g., ethanol), add a β-keto ester (e.g., ethyl cyanoacetate) and a basic catalyst (e.g., piperidine).
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Knoevenagel Condensation: Stir the mixture at room temperature or with gentle heating to facilitate the Knoevenagel condensation, forming the corresponding α,β-unsaturated intermediate.
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Cyclization: To the reaction mixture, add hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or potassium hydroxide) in an aqueous solution.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: Upon completion, neutralize the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain pure 3-(3,4-Diethoxyphenyl)isoxazol-5-amine.
Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the diethoxyphenyl and aminoisoxazole moieties and their connectivity.
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.
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Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H (amine), C=N (isoxazole), and C-O (ether).
Chemical Reactivity and Stability
The chemical reactivity of 3-(3,4-Diethoxyphenyl)isoxazol-5-amine is primarily dictated by the functional groups present: the 5-amino group and the isoxazole ring.
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Nucleophilic Amine Group: The primary amine at the 5-position is nucleophilic and can participate in various reactions, including:
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Acylation: Reaction with acyl chlorides or anhydrides to form amides.
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Alkylation: Reaction with alkyl halides.
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Schiff Base Formation: Condensation with aldehydes and ketones.
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Isoxazole Ring: The isoxazole ring is generally stable but can undergo ring-opening reactions under certain reductive or basic conditions.
The compound should be stored in a dry, cool environment to prevent degradation.
Biological Activity and Therapeutic Potential
The primary therapeutic interest in 3-(3,4-Diethoxyphenyl)isoxazol-5-amine lies in its potential as an anticancer agent. This is largely based on the known activities of other isoxazole-containing compounds and preliminary in silico studies.
Anticancer Activity
While specific in vitro or in vivo data for this compound is limited in the public domain, related 3,5-diarylisoxazole derivatives have demonstrated significant antiproliferative activity. For instance, some analogs have been shown to act as antitubulin agents, disrupting microtubule dynamics, a key process in cell division. Structure-activity relationship (SAR) studies on related compounds suggest that the presence and substitution pattern of the aryl groups, as well as the 5-amino group, are crucial for potent anticancer effects.
Histone Deacetylase (HDAC) Inhibition
There is evidence suggesting that isoxazole derivatives can act as inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. Their dysregulation is implicated in the development and progression of various cancers. Molecular docking studies have indicated that 3-(3,4-Diethoxyphenyl)isoxazol-5-amine may bind effectively to the active sites of HDACs. This suggests a potential mechanism for its anticancer activity, where inhibition of HDACs leads to the re-expression of tumor suppressor genes.
Caption: Proposed mechanism of action via HDAC inhibition.
Further experimental validation through enzymatic assays and cell-based studies is necessary to confirm the HDAC inhibitory activity and elucidate the precise mechanism of action of 3-(3,4-Diethoxyphenyl)isoxazol-5-amine.
Safety and Handling
Based on available safety data for isoxazole derivatives, caution should be exercised when handling 3-(3,4-Diethoxyphenyl)isoxazol-5-amine.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
It is imperative to consult the specific Safety Data Sheet (SDS) for this compound before use.
Future Directions
3-(3,4-Diethoxyphenyl)isoxazol-5-amine represents a promising scaffold for the development of novel therapeutic agents. Future research should focus on:
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Comprehensive Characterization: Detailed experimental determination of its physicochemical properties.
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Optimized Synthesis: Development and validation of a robust and scalable synthesis protocol.
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In-depth Biological Evaluation:
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Screening against a panel of cancer cell lines to determine its spectrum of activity and IC₅₀ values.
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Enzymatic assays to confirm and quantify its HDAC inhibitory activity.
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In vivo studies in animal models to assess its efficacy, pharmacokinetics, and toxicity.
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Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to optimize potency and selectivity.
Conclusion
3-(3,4-Diethoxyphenyl)isoxazol-5-amine is a molecule with significant potential in the field of medicinal chemistry. Its isoxazole core, combined with a diethoxyphenyl moiety, provides a unique chemical architecture for interaction with biological targets. The preliminary evidence suggesting its role as an HDAC inhibitor warrants further rigorous investigation. This technical guide provides a foundational understanding of its chemical properties, synthesis, and potential therapeutic applications, serving as a valuable resource for researchers dedicated to the discovery and development of next-generation anticancer agents.
References
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- Chebanov, V. A., Desenko, S. M., & Knyazeva, I. V. (2019). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. Chemistry of Heterocyclic Compounds, 55(10), 866-880.
- Pattanayak, P., Sripathi, N., Halder, D., & Chatterjee, T. (2022). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. Journal of Biomolecular Structure and Dynamics, 40(19), 8849-8864.
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